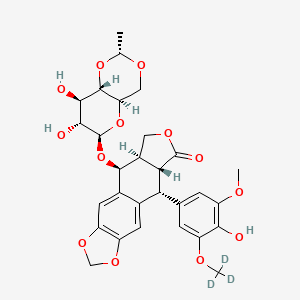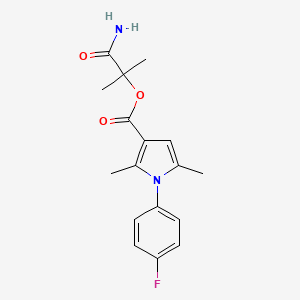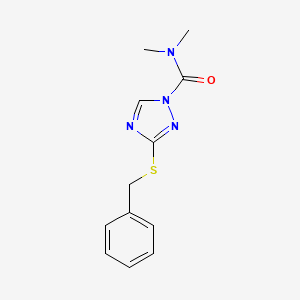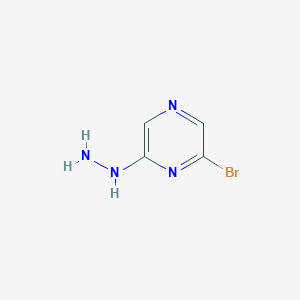![molecular formula C11H8N4 B10797199 3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797199.png)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-656 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is particularly notable for its application in malaria research, where it has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-656 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically begins with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the desired aminothienopyrimidine structure .
Industrial Production Methods
Industrial production methods for OSM-S-656 are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
OSM-S-656 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-656 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of functionalized thienopyrimidine derivatives .
Scientific Research Applications
OSM-S-656 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimalarial agent, with activity against Plasmodium falciparum.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of OSM-S-656 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. The compound forms a covalent adduct with the enzyme, effectively blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-656 include other aminothienopyrimidine derivatives such as OSM-S-106 and TCMDC-135294. These compounds share a similar core structure but may have different substituents that affect their activity and selectivity .
Uniqueness
OSM-S-656 is unique due to its specific substitution pattern, which confers potent activity against Plasmodium falciparum while maintaining low toxicity to mammalian cells. This makes it a promising candidate for further development as an antimalarial agent .
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-8H |
InChI Key |
QMCVZELPVJXRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)

![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)




![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
![2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797186.png)
![2-[6-(3-Methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797207.png)
